molecular formula C18H20Cl2N4OS B2389768 5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-55-2

5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2389768
CAS RN: 898361-55-2
M. Wt: 411.35
InChI Key: MNPNSXBOFSEHNU-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H20Cl2N4OS and its molecular weight is 411.35. The purity is usually 95%.
BenchChem offers high-quality 5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates the synthesis of novel derivatives involving 1,2,4-triazole compounds, which have been evaluated for their antimicrobial activities. For instance, a study by Bektaş et al. (2007) involved the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing that some compounds possess good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological and Anticancer Properties

The structural modification of 1,2,4-triazole derivatives has shown promise in pharmacological profiling and anticancer activities. For example, Karayel's study (2021) on benzimidazole derivatives bearing 1,2,4-triazole showcases their potential as EGFR inhibitors with significant anti-cancer properties (Karayel, 2021).

Evaluation of Antidiabetic Drugs

The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their potential as anti-diabetic medications through DPP-4 inhibition mechanisms. Bindu, Vijayalakshmi, & Manikandan's research (2019) demonstrates the insulinotropic activities and antioxidant properties of these compounds, indicating their suitability for further development as antidiabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Nonlinear Optical Behavior

A study by Murthy et al. (2013) focuses on the synthesis of novel compounds to investigate their third-order nonlinear optical properties, demonstrating the significant optical limiting behavior, which is crucial for developing optical materials with potential applications in photonics and optoelectronics (Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)12-7-6-11(19)10-13(12)20/h6-7,10,15,25H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPNSXBOFSEHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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